Author: BenchChem Technical Support Team. Date: February 2026
Abstract
Chalcones, characterized by their 1,3-diaryl-2-propen-1-one core, are a significant class of compounds in medicinal chemistry, serving as precursors for all flavonoids.[1][2] The incorporation of a furan moiety into the chalcone scaffold has been shown to significantly enhance and modulate a wide spectrum of biological activities.[3][4] This guide provides an in-depth analysis of the multifaceted pharmacological profile of furan-substituted chalcone derivatives, with a primary focus on their anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. We will explore the underlying mechanisms of action, present key structure-activity relationship (SAR) insights, and provide detailed, field-proven experimental protocols for the evaluation of these activities. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering a comprehensive resource to facilitate further investigation into this promising class of therapeutic agents.
Introduction: The Furan-Chalcone Scaffold
Chalcones consist of two aromatic rings (A and B) connected by a three-carbon α,β-unsaturated carbonyl system.[3][5] This enone linker is a key determinant of their biological activity, often acting as a Michael acceptor that can interact with biological nucleophiles.[6] The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, imparts unique physicochemical properties when incorporated into the chalcone structure. Its ability to engage in both polar and non-polar interactions, coupled with its specific steric and electronic profile, can profoundly influence receptor binding, metabolic stability, and overall pharmacological efficacy.[4][7]
The synthesis of furan-substituted chalcones is most commonly achieved through the Claisen-Schmidt condensation, a base-catalyzed reaction between a substituted acetophenone and a furan-carboxaldehyde derivative.[1][6][8] This straightforward and efficient method allows for the generation of a diverse library of derivatives for biological screening.[6]
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Caption: General experimental workflow for the synthesis of furan-chalcone derivatives.
Anticancer Activity
Furan-substituted chalcones have emerged as a potent class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines, including leukemia, colon, and breast cancer.[5][9] Studies have shown that attaching a furan moiety to the A-ring of a chalcone can enhance its antiproliferative activity by more than twofold compared to its non-furan counterpart.[3][5]
Mechanism of Action
The anticancer effects of these derivatives are multifactorial, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.
-
Apoptosis Induction: Many furan-chalcones trigger programmed cell death. For instance, certain benzofuran-linked chalcones have been shown to induce apoptosis through both the extrinsic (death receptor-mediated, e.g., DR-4) and intrinsic (mitochondrial-mediated, e.g., BCL-2) pathways.[9] This dual-pronged attack ensures efficient elimination of cancer cells.
-
Cell Cycle Arrest: These compounds can halt the progression of the cell cycle, typically at the G0/G1 or G2/M phases, preventing cancer cell proliferation.[9]
-
Tubulin Polymerization Inhibition: Some furan-chalcone hybrids act as tubulin polymerization inhibitors.[10] By destabilizing microtubules, they disrupt the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis.[2]
-
Kinase Inhibition: Chalcone derivatives have been identified as inhibitors of crucial kinases involved in cancer progression, such as Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK).[10]
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Caption: Key mechanisms of anticancer activity for furan-chalcone derivatives.
Quantitative Data: Antiproliferative Activity
The efficacy of anticancer compounds is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Benzofuran-fused Chalcone (8) | HL-60 (Leukemia) | 17.2 | [3][5] |
| Chalcone without Furan (9) | HL-60 (Leukemia) | 305.0 | [3][5] |
| 3-Nitrophenyl Chalcone Derivative | HCT-116 (Colon) | 1.71 | [9] |
| 3-Nitrophenyl Chalcone Derivative | HT-29 (Colon) | 7.76 | [9] |
| 3-Nitrophenyl Chalcone Derivative | CCD-18Co (Healthy Colon) | > 10.0 | [9] |
This table clearly demonstrates the significant enhancement of cytotoxicity conferred by the furan ring and the selective action against cancerous cells over healthy cells.
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a standard colorimetric method for assessing cell viability and cytotoxicity.[11] Its principle lies in the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[12] The amount of formazan produced is directly proportional to the number of viable cells.[13]
Methodology:
-
Cell Seeding: Plate cells (e.g., HCT-116) in a 96-well flat-bottom microplate at a density of 5 × 10⁴ cells/well in 100 µL of culture medium.[12] Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the furan-chalcone derivatives in culture medium. After incubation, replace the old medium with 100 µL of medium containing the various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and an untreated control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[12]
-
MTT Addition: Following the treatment period, add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[12]
-
Formazan Formation: Incubate the plate for 4 hours under the same conditions.[12] During this time, viable cells will convert the MTT into insoluble purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or acidified isopropanol) to each well to dissolve the formazan crystals.[12][13] Gently pipette to ensure complete dissolution. The plate may be left overnight in the incubator to ensure full solubilization.[12]
-
Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm (typically 570 nm).[12] A reference wavelength of >650 nm can be used to subtract background noise.[12]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Antimicrobial Activity
Furan-chalcone derivatives exhibit a broad spectrum of antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as fungi.[14][15][16] The presence of specific substituents on the aromatic rings can significantly influence this activity. For example, a p-nitro substituent has been shown to be important for potent antimicrobial effects.[17]
Mechanism of Action
While the exact mechanisms are still under investigation, a primary target is believed to be glucosamine-6-phosphate (GlcN-6-P) synthase.[14][18] This enzyme is crucial for the biosynthesis of the bacterial cell wall. Molecular docking studies suggest that furan-chalcones can bind to the active site of this enzyme, inhibiting its function and disrupting cell wall integrity, ultimately leading to microbial death.[14][18]
Quantitative Data: Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[19] It is a key metric for assessing antimicrobial potency.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Compound 4 | Enterococcus faecalis | 100 | [17] |
| Chloramphenicol (Control) | Enterococcus faecalis | 200 | [17] |
| Compound 4 | Candida albicans | 100 | [17] |
| Ketoconazole (Control) | Candida albicans | 200 | [17] |
*Compound 4: 1-(4-cyanophenyl)-3-[5-(4-nitrophenyl)-2-furyl]-2-propen-1-one
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized and accurate technique for determining the MIC of antimicrobial agents.[20][21]
Methodology:
-
Media Preparation: Dispense 100 µL of sterile Mueller-Hinton Broth (for bacteria) or other appropriate growth medium into all wells of a 96-well microtiter plate.[20][22]
-
Compound Dilution: Prepare a stock solution of the furan-chalcone derivative. Add 100 µL of the stock solution to the first column of wells. Perform a two-fold serial dilution by transferring 100 µL from each well to the subsequent well across the plate.[22] Discard the final 100 µL from the last dilution column. This creates a range of decreasing compound concentrations.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus) equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 × 10⁵ colony-forming units (CFU)/mL in the wells.[23]
-
Inoculation: Add the standardized bacterial or fungal suspension to each well.[19] Include a positive control well (medium + inoculum, no compound) and a negative control well (medium only).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[20]
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.[19][23]
Anti-inflammatory and Antioxidant Activities
Chronic inflammation and oxidative stress are interconnected processes underlying numerous diseases. Furan-substituted chalcones have demonstrated significant potential in mitigating both.[7][24]
Mechanism of Action
-
Anti-inflammatory: These compounds can suppress the production of pro-inflammatory mediators.[7] A key mechanism is the inhibition of nitric oxide (NO) production in activated macrophages.[7][24] Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of pathological inflammation.[25] Furan derivatives can scavenge NO and also down-regulate the expression of pro-inflammatory genes like TNF-α, IL-1β, and IL-6.[7][24]
-
Antioxidant: The antioxidant capacity of furan-chalcones is attributed to their ability to act as free radical scavengers.[26] They can donate a hydrogen atom or an electron to neutralize reactive oxygen species (ROS), such as the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).[27] This activity helps protect cells from oxidative damage.[24]
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Caption: Anti-inflammatory mechanism via inhibition of nitric oxide and cytokines.
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
This assay measures the ability of a compound to inhibit the production of NO by macrophages stimulated with lipopolysaccharide (LPS).[25] Nitrite, a stable breakdown product of NO, is measured using the Griess reagent.[28]
Methodology:
-
Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1 × 10⁵ cells/well and allow them to adhere overnight.[28]
-
Treatment: Pre-treat the cells with various concentrations of the furan-chalcone derivative for 1-2 hours.
-
Stimulation: Add LPS (1 µg/mL) to all wells (except the negative control) to induce an inflammatory response and NO production.[29]
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.[28]
-
Griess Reaction: After incubation, transfer 50 µL of the cell culture supernatant from each well to a new plate.
-
Add 50 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well containing the supernatant.[28]
-
Incubation: Incubate at room temperature for 10 minutes, protected from light.[25]
-
Measurement: Measure the absorbance at 540 nm. The intensity of the pink/purple color is proportional to the nitrite concentration.
-
Calculation: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition compared to the LPS-only treated cells.
Experimental Protocol: DPPH Radical Scavenging Assay
This simple and rapid assay evaluates the free-radical scavenging ability of a compound.[26][27]
Methodology:
-
Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. The solution should have a deep violet color.[30]
-
Reaction Mixture: In a 96-well plate or test tubes, add a specific volume of the furan-chalcone derivative solution (at various concentrations) to the DPPH solution.[31]
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.[27]
-
Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.[26]
-
Calculation: The scavenging activity is calculated as the percentage decrease in absorbance compared to a control (DPPH solution with solvent only). Ascorbic acid is often used as a positive control.[31]
Structure-Activity Relationships (SAR)
Synthesizing and testing a library of derivatives allows for the elucidation of key SAR insights, guiding the design of more potent and selective compounds.
-
Importance of the Furan Ring: As demonstrated in the anticancer data, the presence of a furan or benzofuran ring fused to the A-ring of the chalcone significantly enhances antiproliferative activity compared to non-heterocyclic analogues.[3][5]
-
Role of Substituents: The type and position of substituents on the aromatic rings are critical.
-
Electron-withdrawing groups like nitro (-NO2) and chloro (-Cl) groups are often associated with enhanced antimicrobial and urease inhibitory activity.[17][32] For instance, a 4-nitro substituent on the furan-proximal ring was crucial for activity against E. faecalis and C. albicans.[17]
-
The relative position of substituents matters. For example, a study on dichloro-substituted furan chalcones found that 2,5-dichloro and 3,4-dichloro substitution resulted in promising urease inhibition, while the 3,5-dichloro analogue was inactive.[32]
-
Stereochemistry: The geometry of the α,β-unsaturated bridge and the relative orientation of the aromatic rings, which can be influenced by intramolecular hydrogen bonding, play a vital role in determining biological activity.[5]
Conclusion and Future Perspectives
Furan-substituted chalcone derivatives represent a privileged scaffold in medicinal chemistry with a remarkable diversity of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, anti-inflammatory, and antioxidant agents makes them highly valuable lead compounds for drug discovery. The straightforward synthesis allows for extensive structural modification, enabling the fine-tuning of their pharmacological profiles.
Future research should focus on several key areas:
-
Mechanism Deconvolution: Further studies are needed to fully elucidate the molecular targets and signaling pathways modulated by these compounds for each biological activity.
-
In Vivo Efficacy and Safety: Promising in vitro candidates must be advanced to preclinical in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.
-
Combinatorial Therapy: Investigating the synergistic effects of furan-chalcones with existing therapeutic agents could lead to more effective treatment strategies, particularly in oncology and infectious diseases.
-
Targeted Drug Delivery: The development of novel formulations or drug delivery systems could enhance the bioavailability and target-site accumulation of these compounds, improving their therapeutic index.
By leveraging the insights from SAR studies and employing robust biological evaluation protocols, the scientific community can continue to unlock the full therapeutic potential of this versatile and potent class of molecules.
References
-
Uesugi, S., et al. (2015). Synthesis and Structure–Activity Relationship Studies of Furan-ring Fused Chalcones as Antiproliferative Agents. Anticancer Research. Available at: [Link]
-
Abdel-Wahab, B.F., et al. (2024). Design, Synthesis, Antimicrobial Properties, and Molecular Docking of Novel Furan-Derived Chalcones and Their 3,5-Diaryl-∆2-pyrazoline Derivatives. Antibiotics. Available at: [Link]
-
Ozdemir, A., et al. (2015). Synthesis and In Vitro Evaluation of Furan-Based Chalcone Derivatives as Antimicrobial Agents. Bentham Science Publishers. Available at: [Link]
-
Uesugi, S., et al. (2015). Synthesis and Structure–Activity Relationship Studies of Furan-ring Fused Chalcones as Antiproliferative Agents. Anticancer Research. Available at: [Link]
-
Taylor & Francis. (n.d.). Broth microdilution – Knowledge and References. Taylor & Francis. Available at: [Link]
-
Aryal, S. (2013). Broth Dilution Method for MIC Determination. Microbe Online. Available at: [Link]
-
Abdel-Wahab, B.F., et al. (2024). Design, Synthesis, Antimicrobial Properties, and Molecular Docking of Novel Furan-Derived Chalcones and Their 3,5-Diaryl-∆2-pyrazoline Derivatives. Antibiotics. Available at: [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. Available at: [Link]
-
Ozdemir, A., et al. (2015). Synthesis and In Vitro Evaluation of Furan-Based Chalcone Derivatives as Antimicrobial Agents. Bentham Science Publisher. Available at: [Link]
-
Scribd. (n.d.). DPPH Assay Protocol with Ascorbic Acid. Scribd. Available at: [Link]
-
ResearchGate. (n.d.). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. ResearchGate. Available at: [Link]
-
Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. Available at: [Link]
-
FWD AMR-RefLabCap. (n.d.). MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. FWD AMR-RefLabCap. Available at: [Link]
-
Der Pharma Chemica. (n.d.). Synthesis, characterisation and antibacterial evaluation of chalcone derivatives linked with 2-trifluoromethyl furan. Der Pharma Chemica. Available at: [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, Characterization and Antibacterial Evaluation of Chalcones Carrying Aryl Furan Moiety. JOCPR. Available at: [Link]
-
NCBI Bookshelf. (2021). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. NCBI Bookshelf. Available at: [Link]
-
Amerigo Scientific. (n.d.). DPPH Assay: Principle, Applications, and Complete Guide. Amerigo Scientific. Available at: [Link]
-
Celik, B.O., et al. (n.d.). Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells. PMC. Available at: [Link]
-
Celik, B.O., et al. (n.d.). Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells. OUCI. Available at: [Link]
-
NCBI Bookshelf. (2013). Cell Viability Assays. Assay Guidance Manual. Available at: [Link]
-
Bio-protocol. (n.d.). MTT (Assay protocol). Bio-protocol. Available at: [Link]
-
Li, X., et al. (n.d.). Chalcone Derivatives: Role in Anticancer Therapy. PMC - NIH. Available at: [Link]
-
Ipper, S.N. (n.d.). Physico-chemical properties of furan chalcone. Worldwidejournals.com. Available at: [Link]
-
Kumar, D., et al. (2023). Furan based synthetic chalcone derivative functions against gut inflammation and oxidative stress demonstrated in in-vivo zebrafish model. PubMed. Available at: [Link]
-
Taylor & Francis. (2024). Advances in chalcone-based anticancer therapy: mechanisms, preclinical advances, and future perspectives. Taylor & Francis. Available at: [Link]
-
BIP-CIC. (n.d.). 3-(FURAN-2-YL)PROP-2-EN-1-ONE THROUGH ADDITION AND RING CLOSURE REACTIONS. BIP-CIC. Available at: [Link]
-
Al-Amiery, A.A., et al. (2022). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. PMC. Available at: [Link]
-
Malaysian Journal of Analytical Sciences. (2016). IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradis. Malaysian Journal of Analytical Sciences. Available at: [Link]
-
Asadi, S., et al. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Pharmaceutical Sciences. Available at: [Link]
-
Thieme Connect. (2022). A New Colorimetric DPPH Radical Scavenging Activity Method: Comparison with Spectrophotometric Assay in Some Medicinal Plants. Thieme Connect. Available at: [Link]
-
ResearchGate. (n.d.). SAR of furan chalcones as urease inhibitors. ResearchGate. Available at: [Link]
-
ACS Omega. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. ACS Publications. Available at: [Link]
-
ACS Publications. (2023). Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review. ACS Publications. Available at: [Link]
-
PubMed. (2018). In vitro anti-inflammatory activity of terpenes via suppression of superoxide and nitric oxide generation and the NF-κB signalling pathway. PubMed. Available at: [Link]
-
Kim, Y.H., et al. (n.d.). Anti-Inflammatory, Antioxidative, and Nitric Oxide-Scavenging Activities of a Quercetin Nanosuspension with Polyethylene Glycol in LPS-Induced RAW 264.7 Macrophages. PMC. Available at: [Link]
-
Dove Medical Press. (2019). Inhibition of nitric oxide production and free radical scavenging activities of four South African medicinal plants. Dove Medical Press. Available at: [Link]
-
Oriental Journal of Chemistry. (n.d.). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. Available at: [Link]
-
MDPI. (2020). The Antioxidant, Anti-Inflammatory, and Neuroprotective Properties of the Synthetic Chalcone Derivative AN07. MDPI. Available at: [Link]
-
ResearchGate. (2025). Synthesis and biological activities of furan derivatives. ResearchGate. Available at: [Link]
-
A Comprehensive Review on Chalcones: Preparation Methods, Reactions and Their Biological Activities. (2025). A Comprehensive Review on Chalcones. Available at: [Link]
-
ACS Omega. (2025). Chalcone Derivatives: Antioxidant Activity, Photoprotective Properties, and Stability under UV Irradiation. ACS Publications. Available at: [Link]
-
Beg, M., et al. (n.d.). Antioxidant studies on monosubstituted chalcone derivatives - understanding substituent effects. Antioxidant studies on monosubstituted chalcone derivatives. Available at: [Link]
Sources